Pyrrolidine-2,5-dithione
Overview
Description
Pyrrolidine-2,5-dithione is a heterocyclic compound characterized by a five-membered ring containing two sulfur atoms at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine-2,5-dithione can be synthesized through several methods. One common approach involves the reaction of pyrrolidine-2,5-dione with phosphorus pentasulfide (P₂S₅) under reflux conditions. The reaction typically proceeds as follows: [ \text{Pyrrolidine-2,5-dione} + \text{P}_2\text{S}_5 \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of reactants. The use of catalysts and solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to pyrrolidine-2,5-dione.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine-2,5-dione.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine-2,5-dithione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its reactivity is harnessed to create active ingredients.
Mechanism of Action
The mechanism of action of pyrrolidine-2,5-dithione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is often mediated through the sulfur atoms, which can form disulfide bonds or undergo redox reactions.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Lacks the sulfur atoms, making it less reactive in certain chemical reactions.
Pyrrolidine-2-thione: Contains only one sulfur atom, resulting in different reactivity and applications.
Pyrrolidine-2,5-disulfide: Contains a disulfide bond, which imparts different chemical properties compared to the dithione.
Uniqueness: Pyrrolidine-2,5-dithione is unique due to the presence of two sulfur atoms, which significantly influence its chemical reactivity and potential applications. This dual sulfur configuration allows for a broader range of chemical transformations and interactions with biological targets, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
pyrrolidine-2,5-dithione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXZKVJISOKIEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=S)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574261 | |
Record name | Pyrrolidine-2,5-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13070-03-6 | |
Record name | Pyrrolidine-2,5-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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